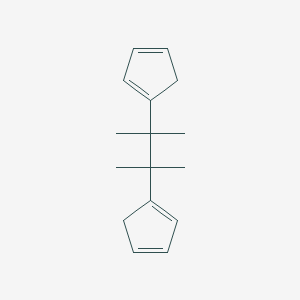![molecular formula C10H18 B14609119 2,2-Dimethylbicyclo[2.2.2]octane CAS No. 60034-15-3](/img/structure/B14609119.png)
2,2-Dimethylbicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylbicyclo[2.2.2]octane is a bicyclic hydrocarbon with a unique structure that consists of a bicyclo[2.2.2]octane framework with two methyl groups attached to the second carbon atom. This compound is part of a larger class of bicyclic compounds that are known for their rigidity and strain-free systems, making them interesting targets for various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylbicyclo[2.2.2]octane can be achieved through several methods, including the Diels-Alder reaction and ring-closing metathesis. One common approach involves the Diels-Alder reaction between a suitable diene and a dienophile, followed by ring-closing metathesis to form the bicyclic structure . The reaction conditions typically involve the use of a catalyst such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Bromine (Br₂), chlorine (Cl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
2,2-Dimethylbicyclo[2.2.2]octane has several scientific research applications, including:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential use in designing inhibitors for specific enzymes and proteins.
Industry: Utilized in the production of polymers and advanced materials due to its rigid and stable structure.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylbicyclo[2.2.2]octane in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into hydrophobic pockets of proteins, thereby inhibiting their activity. For example, derivatives of this compound have been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, by promoting DNA-interstrand cross-linking .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: The parent compound without the dimethyl substitution.
2,3-Dimethylbicyclo[2.2.2]octane: A similar compound with methyl groups on the second and third carbon atoms.
Bicyclo[2.2.1]heptane: A related bicyclic compound with a different ring structure.
Uniqueness
2,2-Dimethylbicyclo[2.2.2]octane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups on the second carbon atom enhances its hydrophobicity and stability, making it a valuable compound in various applications .
Propiedades
Número CAS |
60034-15-3 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
2,2-dimethylbicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H18/c1-10(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7H2,1-2H3 |
Clave InChI |
LVLCIUJKFZLOKS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CCC1CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)








![3H-Pyrazolo[1,5-d]tetrazole, 3-methyl-7-phenyl-](/img/structure/B14609095.png)
![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)



